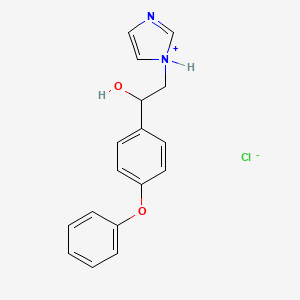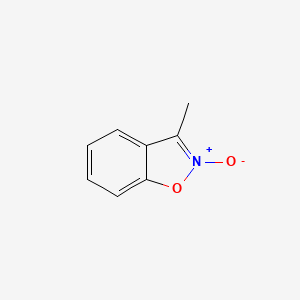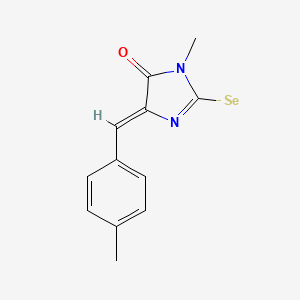
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone is a heterocyclic compound that contains selenium
Métodos De Preparación
The synthesis of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-imidazolidinone with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with selenium reagents under controlled conditions to introduce the selenoxo group. The reaction conditions often require careful temperature control and the use of inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique structure and reactivity.
Industry: It is used in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The selenoxo group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone include:
3-Methyl-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Contains a sulfur atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-oxo-4-imidazolidinone: Contains an oxygen atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-imidazolidinone: Lacks the selenoxo group. The uniqueness of this compound lies in the presence of the selenoxo group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79851-70-0 |
|---|---|
Fórmula molecular |
C12H11N2OSe |
Peso molecular |
278.20 g/mol |
InChI |
InChI=1S/C12H11N2OSe/c1-8-3-5-9(6-4-8)7-10-11(15)14(2)12(16)13-10/h3-7H,1-2H3/b10-7- |
Clave InChI |
UTLJOFQEARJCID-YFHOEESVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


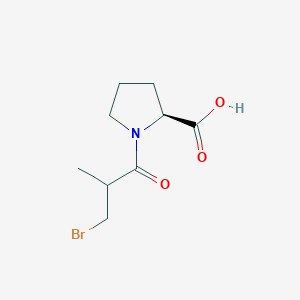
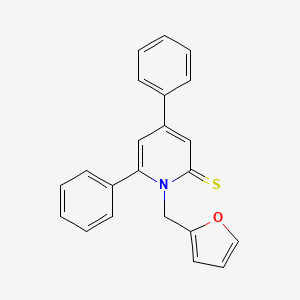

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)


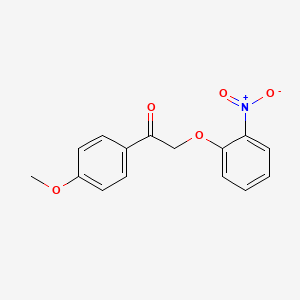
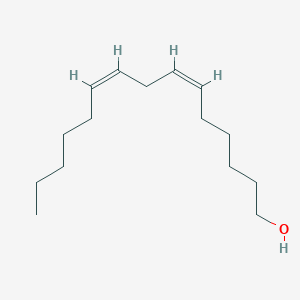
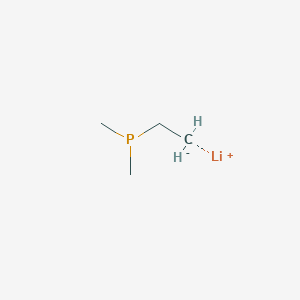
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

